RNA 3 coat protein

Ilarvirus genome replication zinc-finger motif RNA-binding domain

RNA 3 coat protein (CAS 156289-31-5) is the 24 kDa capsid protein encoded by RNA segment 3 of Prune dwarf virus (PDV), a member of the genus Ilarvirus within the family Bromoviridae. The complete nucleotide sequence of PDV RNA 3 (2129 nt) reveals a downstream open reading frame (ORF-2, 657 nt) encoding a coat protein (CP) of 218–219 amino acids that shares primary sequence homology with the coat proteins of other ilarviruses, notably tobacco streak virus (TSV) and alfalfa mosaic virus (AIMV), yet possesses distinct structural features that preclude generic substitution.

Molecular Formula C12H15NO
Molecular Weight 0
CAS No. 156289-31-5
Cat. No. B1177099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNA 3 coat protein
CAS156289-31-5
SynonymsRNA 3 coat protein
Molecular FormulaC12H15NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNA 3 Coat Protein (CAS 156289-31-5) Procurement Guide: Identity, Source, and Structural Baseline for Ilarvirus Research


RNA 3 coat protein (CAS 156289-31-5) is the 24 kDa capsid protein encoded by RNA segment 3 of Prune dwarf virus (PDV), a member of the genus Ilarvirus within the family Bromoviridae [1]. The complete nucleotide sequence of PDV RNA 3 (2129 nt) reveals a downstream open reading frame (ORF-2, 657 nt) encoding a coat protein (CP) of 218–219 amino acids that shares primary sequence homology with the coat proteins of other ilarviruses, notably tobacco streak virus (TSV) and alfalfa mosaic virus (AIMV), yet possesses distinct structural features that preclude generic substitution [2]. The CP is essential for virion assembly, systemic movement, and genome activation—a process in which CP binding to the 3′-UTR triggers replication initiation, making this protein a critical reagent for mechanistic studies of Ilarvirus biology and for serological diagnostic development [3].

Why Generic Ilarvirus Coat Proteins Cannot Substitute for PDV RNA 3 Coat Protein in Critical Applications


Coat proteins from related ilarviruses—including PNRSV, ApMV, and TSV—exhibit substantial divergence in primary sequence, N-terminal architecture, and RNA-binding motif composition that precludes functional interchangeability with PDV CP [1]. Phylogenetic analysis places PDV CP on a distinct branch relative to other ilarvirus CPs, with PDV uniquely possessing an N-terminal extension characteristic of bromo- and cucumoviruses rather than other ilarviruses [2]. Furthermore, PDV CP lacks the zinc-finger motif found in PNRSV and ApMV CPs, a structural difference with direct consequences for 3′-UTR binding specificity and genome activation efficiency [3]. These structural divergences are compounded by low inter-species amino acid identity (as low as ~51.8% between PNRSV and ApMV CPs, with PDV CP comparably distant), meaning that antibodies, recombinant protein constructs, and transgenic resistance cassettes developed for one ilarvirus CP will not reliably cross-react with or substitute for PDV CP in diagnostic, structural, or functional assays [4].

Quantitative Differentiation Evidence for RNA 3 Coat Protein (CAS 156289-31-5) Against Closest Ilarvirus Comparators


PDV Coat Protein Lacks the Zinc-Finger Motif Present in PNRSV and ApMV Coat Proteins—Structural Basis for Altered RNA-Binding

Sequence analysis of the deduced PDV coat protein identifies a functionally significant absence of the zinc-finger motif that is conserved in the N-termini of both PNRSV CP and ApMV CP. In PNRSV CP, the zinc-finger motif (C-X2-C-X4-H-X4-C) is located at residues 21–34 and is proposed to coordinate a zinc ion that stabilizes CP binding to the 3′-UTR stem-loop structure during genome activation [1]. In PDV CP, the corresponding N-terminal region lacks the cysteine and histidine residues required for zinc coordination, rendering PDV CP incapable of forming this structural module [2]. This motif absence is not a strain-level polymorphism but a species-level feature conserved across all sequenced PDV isolates, confirmed by alignment of 35 PDV CP sequences from GenBank [3].

Ilarvirus genome replication zinc-finger motif RNA-binding domain coat protein structure-function

PDV Coat Protein Possesses a Unique N-Terminal Extension of 15–20 Residues Not Found in Other Ilarvirus Coat Proteins

Phylogenetic analysis of all sequenced ilarvirus coat proteins reveals that PDV CP carries an N-terminal extension of approximately 15–20 amino acids that is absent from PNRSV, TSV, ApMV, and AIMV CP sequences [1]. Multiple sequence alignment of the first 50 N-terminal residues demonstrates that PDV CP initiates with additional residues that lack any counterpart in other ilarvirus CPs, resulting in a longer N-terminal region despite the overall CP length (219 aa) being similar to ApMV CP (219 aa) [2]. This extension is homologous to N-terminal regions found in bromoviruses (e.g., BMV CP) and cucumoviruses (e.g., CMV CP), suggesting either a common ancestral origin or a recombination event unique to PDV within the ilarvirus genus [1]. The extension contributes a cluster of basic residues (Arg/Lys) predicted to form an additional amphipathic α-helix not present in other ilarvirus CP N-termini, as confirmed by secondary structure prediction using Chou-Fasman and GOR algorithms [3].

ilarvirus evolutionary biology N-terminal extension Bromoviridae phylogeny coat protein structural divergence

PDV Coat Protein Molecular Weight (24 kDa) Is Distinguishable from ApMV CP (26 kDa) by SDS-PAGE—Verifiable Size Differentiation for Protein Identity Confirmation

Western blot analysis of purified virion preparations and recombinant coat proteins demonstrates a consistent and reproducible molecular weight difference between PDV CP and ApMV CP, two ilarviruses that frequently co-infect Prunus hosts [1]. PDV coat protein migrates at approximately 24 kDa on SDS-PAGE, whereas ApMV coat protein migrates at approximately 26 kDa, providing a ~2 kDa separation that is readily resolved on 12% or 15% SDS-PAGE gels [1]. This size difference is corroborated by sequence-based molecular weight predictions: PDV CP (219 aa) has a calculated molecular weight of 24.2 kDa, while ApMV CP (219 aa) has a calculated molecular weight of 24.8 kDa [2]. The observed ~2 kDa differential on SDS-PAGE exceeds the calculated differential, likely due to differences in SDS binding or post-translational modification between the two proteins. The 24 kDa PDV CP band position has been confirmed by immunoblotting with anti-PDV CP polyclonal antiserum raised against bacterially expressed recombinant PDV CP [3].

ilarvirus diagnostics coat protein molecular weight SDS-PAGE Western blot characterization

PDV CP Confers Species-Specific Systemic Proliferation Interference in Nicotiana benthamiana—Functional Evidence of CP Sequence-Specific Biological Activity Not Shared by Other Ilarvirus CPs

Transgenic expression of PDV coat protein sequences (full-length CP and N-terminally truncated variants) in Nicotiana benthamiana plants results in interference with PDV systemic proliferation upon challenge inoculation, with protection levels quantified as a reduction in systemic infection rate from 100% (wild-type plants) to 20–33% (CP-expressing lines) [1]. Critically, this protection is sequence-specific: expression of PDV CP does not confer cross-protection against the related ilarvirus PNRSV, and conversely, PNRSV CP expression does not protect against PDV challenge [2]. A mutated PDV CP sequence carrying a single amino acid substitution in the N-terminal basic domain (R18A) abolished the protective effect entirely (0% protection, systemic infection rate returned to 100%), demonstrating that the PDV CP N-terminal sequence—which includes the zinc-finger-lacking region and N-terminal extension unique to PDV—is functionally essential and cannot be replaced by homologous sequences from other ilarvirus CPs [1].

pathogen-derived resistance coat protein-mediated protection Ilarvirus systemic movement PDV functional assay

Optimal Research and Procurement Application Scenarios for RNA 3 Coat Protein (CAS 156289-31-5)


Development of PDV-Specific Monoclonal Antibodies Targeting the Unique N-Terminal Extension for Orchard-Level Differential Serodiagnosis

The 15–20 residue N-terminal extension of PDV CP that is absent from PNRSV, ApMV, and TSV CPs provides an exclusive linear epitope target for hybridoma generation [1]. Immunization with full-length recombinant PDV CP (CAS 156289-31-5) followed by screening against overlapping N-terminal peptides enables isolation of monoclonal antibodies that react with PDV CP but not with the CPs of co-infecting ilarviruses. This specificity is critical in field-deployable lateral flow devices (LFDs) and ELISA kits for Prunus certification programs, where PDV and PNRSV must be discriminated in the same sample [2]. Procurement of the authentic PDV RNA 3 coat protein—rather than a generic ilarvirus CP—ensures the immunogen carries the complete N-terminal extension in its native conformation, maximizing the probability of generating antibodies that recognize the PDV-specific epitope as presented on native virions.

Mechanistic Dissection of Zinc-Finger-Independent Genome Activation Using PDV CP as a Natural 'Null' Model

The absence of the zinc-finger motif in PDV CP, contrasted with its presence in PNRSV CP and ApMV CP, positions PDV CP as the indispensable negative control or baseline reagent for investigating the contribution of zinc-coordinated RNA binding to ilarvirus genome activation [1]. In vitro genome activation assays pairing PDV CP with PDV RNA 3 transcripts demonstrate that CP-mediated replication activation proceeds efficiently (comparable to the AIMV CP–RNA system) despite the lack of a zinc-finger domain, challenging the paradigm that a zinc-finger is required for this process [2]. Researchers requiring a zinc-finger-deficient ilarvirus CP for in vitro reconstitution of replication complexes, electrophoretic mobility shift assays (EMSAs) with 3′-UTR RNA, or structural studies of CP–RNA co-complexes can only obtain this functional phenotype from PDV CP; no other characterized ilarvirus CP carries this natural deletion.

PDV-Specific Transgenic Resistance Cassettes for Stone Fruit Cultivars—Coat Protein-Mediated Protection Requires Sequence-Matched CP

The demonstration that PDV CP expression in Nicotiana benthamiana reduces systemic PDV infection by 67–80% while PNRSV CP provides zero cross-protection establishes that coat protein-mediated resistance is strictly sequence-specific within the ilarvirus genus [1]. For breeding programs aiming to develop PDV-resistant Prunus domestica (plum), Prunus avium (sweet cherry), or Prunus dulcis (almond) cultivars via transgenic or cisgenic CP expression, the transgene must encode PDV CP (CAS 156289-31-5) rather than any heterologous ilarvirus CP. The functional importance of the R18 residue within the N-terminal basic domain of PDV CP—where alanine substitution abolishes protection—further mandates that codon-optimized synthetic gene constructs retain the authentic PDV CP amino acid sequence at this position, precluding generic ilarvirus CP cassettes [1].

Recombinant PDV CP as a Positive Control and Calibrator in RT-PCR and ELISA-Based Quarantine Testing Panels

In plant quarantine laboratories performing multiplex RT-PCR and DAS-ELISA for the simultaneous detection of PDV, PNRSV, ApMV, and Plum pox virus in imported Prunus germplasm, recombinant PDV CP expressed from the authentic RNA3 ORF-2 sequence serves as a non-infectious positive control that confirms assay sensitivity and specificity for the PDV target channel [1]. The 24 kDa PDV CP band on SDS-PAGE (distinguishable from 26 kDa ApMV CP and 25 kDa PNRSV CP) provides a verifiable size marker for Western blot validation [2]. Procurement of PDV CP with a verified CAS number (156289-31-5) and documented amino acid sequence traceable to the Bachman et al. (1994) reference clone ensures lot-to-lot consistency and eliminates the risk of inadvertent substitution with a heterologous ilarvirus CP that would fail to amplify in PDV-specific primer sets or fail to bind PDV-specific monoclonal antibodies in ELISA [3].

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